molecular formula C28H30N4O5 B8194134 Clesacostat CAS No. 1370448-25-1

Clesacostat

Cat. No.: B8194134
CAS No.: 1370448-25-1
M. Wt: 502.6 g/mol
InChI Key: LXZMHBHEXAELHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clesacostat (developmental code PF-05221304) is a potent, liver-targeted, small-molecule inhibitor of acetyl-CoA carboxylase (ACC) that is under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) . As a dual inhibitor of ACC1 and ACC2, it targets a key enzyme in fatty acid metabolism. Its mechanism involves blocking the conversion of acetyl-CoA to malonyl-CoA, leading to a reduction in de novo lipogenesis (DNL) and a concomitant increase in mitochondrial fatty acid oxidation . This dual action helps reduce hepatic steatosis, a hallmark of MASH . Preclinical and early clinical studies have demonstrated its efficacy in selectively inhibiting DNL in the liver . A notable challenge with ACC inhibition is a compensatory increase in circulating triglycerides . Research has shown that this effect can be mitigated by co-administering this compound with Ervogastat (PF-06865571), a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor . Recent Phase 2 clinical results (MIRNA trial) found that this combination therapy was effective in achieving MASH resolution without worsening fibrosis . The combination has received Fast Track designation from the U.S. FDA . Pharmacokinetic studies indicate that this compound is well-absorbed after oral administration, undergoes hepatic metabolism primarily via CYP3A, and is eliminated largely through the fecal route . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)pyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZMHBHEXAELHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370448-25-1
Record name CLESACOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752DF9PPPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Clesacostat undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Mechanism

Clesacostat functions as an inhibitor of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. By inhibiting this enzyme, this compound aims to reduce liver fat accumulation and improve metabolic profiles in patients suffering from conditions like NAFLD and NASH. It is often studied in combination with other agents such as ervogastat, a diacylglycerol O-acyltransferase 2 inhibitor, to enhance therapeutic outcomes.

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

This compound has shown promising results in clinical trials aimed at addressing liver fat content and associated metabolic dysfunctions:

  • Efficacy in Reducing Liver Fat : In a Phase 2a clinical trial, patients receiving this compound experienced significant reductions in liver fat content. Specifically, combinations of this compound with ervogastat demonstrated reductions in liver fat ranging from 48% to 60% compared to placebo groups .
  • Safety Profile : The co-administration of this compound and ervogastat was reported to be safe and well-tolerated among participants. No clinically meaningful pharmacokinetic interactions were observed, supporting the potential for combined therapy .

Pharmacokinetics and Drug Interactions

Research has indicated that this compound undergoes hepatic clearance via organic anion-transporting polypeptides and is a potential time-dependent inactivator of cytochrome P450 family 3A (CYP3A) enzymes. This pharmacokinetic profile is critical for understanding its interactions with other medications .

Data Tables

Study Participants Dosage Duration Results
Phase 2a Trial100+This compound 15 mg b.i.d + Ervogastat 300 mg b.i.d16 weeksSignificant reduction in liver fat (up to 60%)
Pharmacokinetic StudyHealthy adults (n=16)This compound 15 mg b.i.d alone & with Ervogastat14 daysSafe co-administration; no significant drug interactions

Case Study 1: Efficacy in NASH Patients

In a clinical trial involving patients diagnosed with NASH, the combination of this compound and ervogastat resulted in marked improvements in liver biochemistry markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), alongside reductions in cytokeratin 18 levels, indicating decreased hepatocyte apoptosis .

Case Study 2: Long-term Safety Assessment

A long-term safety study evaluated the effects of continuous administration of this compound over several months. Results indicated sustained efficacy in reducing hepatic steatosis without significant adverse effects, reinforcing its potential as a long-term therapeutic option for chronic liver diseases .

Mechanism of Action

Clesacostat exerts its effects by inhibiting acetyl-CoA carboxylase, an enzyme that plays a crucial role in fatty acid synthesis. By inhibiting this enzyme, this compound reduces the production of fatty acids, thereby decreasing liver fat accumulation. This mechanism is particularly beneficial in treating conditions like NASH, where excessive liver fat is a key pathological feature .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Target Mechanism
Clesacostat ACC1/ACC2 isoforms Inhibits ACC, reducing malonyl-CoA production and DNL, thereby lowering hepatic fat.
Ervogastat DGAT2 Blocks triglyceride synthesis by inhibiting DGAT2, reducing lipid droplet formation.
FXR Agonists* Farnesoid X receptor (FXR) Modulates bile acid metabolism and lipid homeostasis, reducing fibrosis.

*Note: FXR agonists (e.g., obeticholic acid) represent a functionally distinct class of NASH therapeutics but are included for context.

Pharmacokinetic (PK) Interactions

This compound and Ervogastat were co-administered in a fixed-sequence Phase 1 study (NCT03534648) to assess drug-drug interactions:

Parameter This compound (15 mg BID) Ervogastat (300 mg BID)
Cmax Ratio (Test/Reference) 88.46% (79.77–98.10%) 108.14% (97.91–119.43%)
AUCtau Ratio 80.51% (73.59–88.09%) 108.43% (97.08–121.10%)
Interparticipant Variability (%CV) 20–26% 21–34%

These changes were deemed insufficient to warrant dose adjustments.

Efficacy in Liver Fat Reduction

In a Phase 2a trial (NCT03248882), the combination therapy demonstrated superior efficacy compared to monotherapy:

Endpoint This compound + Ervogastat Placebo
≥30% Liver Fat Reduction 60% Not reported
≥50% Liver Fat Reduction 35% Not reported
Serum Triglycerides No significant increase Stable

Monotherapy with this compound alone reduced liver fat but increased triglycerides, highlighting the necessity of combining it with Ervogastat to mitigate lipid abnormalities.

Biological Activity

Clesacostat (PF-05221304) is an acetyl-CoA carboxylase (ACC) inhibitor that has garnered attention for its potential therapeutic effects in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound functions by inhibiting ACC, an enzyme critical in the de novo lipogenesis (DNL) pathway. DNL is the process through which excess carbohydrates are converted into fatty acids, which can lead to hepatic steatosis when dysregulated. By inhibiting ACC, this compound reduces the synthesis of fatty acids and subsequently lowers triglyceride levels in the liver. This mechanism is pivotal in addressing conditions like NASH, where lipid accumulation contributes to inflammation and fibrosis.

Key Mechanisms:

  • Inhibition of Lipogenesis: this compound effectively decreases hepatic DNL, which is particularly active in patients with NAFLD compared to healthy individuals .
  • Reduction of Hepatic Steatosis: Clinical trials have demonstrated that this compound can significantly reduce liver fat content and markers of liver inflammation .

Clinical Efficacy

This compound has been evaluated in several clinical trials, showcasing its potential as a treatment for NASH. Notably, it has been studied both as a monotherapy and in combination with other agents like DGAT2 inhibitors.

Phase II Clinical Trials

  • Monotherapy Trials:
    • A Phase IIa trial assessed this compound's efficacy in reducing liver fat over 16 weeks. Participants receiving doses of 40 mg/day showed near-complete inhibition of DNL without significant increases in serum triglycerides .
  • Combination Therapy:
    • The combination of this compound with DGAT2 inhibitors (such as ervogastat) demonstrated enhanced efficacy. In a trial involving patients with NAFLD, this combination resulted in greater reductions in hepatic steatosis compared to either drug alone .

Safety Profile

The safety profile of this compound has been a focus of clinical assessments. While it has shown promising results in reducing liver fat and inflammation, some side effects have been noted:

  • Elevated Serum Triglycerides: Higher doses have been associated with increased serum triglycerides, a common side effect linked to ACC inhibition .
  • Monitoring Requirements: Patients undergoing treatment may require regular monitoring of lipid profiles to manage potential elevations in triglycerides.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Case Study 1: A patient with advanced NASH treated with this compound exhibited significant reductions in liver fat content and improvements in liver function tests after 12 weeks of treatment. The patient's triglyceride levels remained stable throughout the study period.
  • Case Study 2: In a cohort receiving combination therapy with this compound and ervogastat, patients demonstrated marked improvements in both hepatic steatosis and fibrosis markers compared to baseline measurements taken prior to treatment initiation.

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Study TypeKey FindingsReference
Phase IIa TrialNear-complete DNL inhibition at 40 mg/day
Combination TherapyGreater reduction in steatosis vs. monotherapy
Safety AssessmentElevated triglycerides noted at higher doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clesacostat
Reactant of Route 2
Clesacostat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.